(S)-(+)-3-(Benzyloxycarbonyl)-5-oxo-4-oxazolidineacetic acid (S)-(+)-3-(Benzyloxycarbonyl)-5-oxo-4-oxazolidineacetic acid
Brand Name: Vulcanchem
CAS No.: 23632-66-8
VCID: VC20852321
InChI: InChI=1S/C13H13NO6/c15-11(16)6-10-12(17)20-8-14(10)13(18)19-7-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H,15,16)/t10-/m0/s1
SMILES: C1N(C(C(=O)O1)CC(=O)O)C(=O)OCC2=CC=CC=C2
Molecular Formula: C13H13NO6
Molecular Weight: 279.24 g/mol

(S)-(+)-3-(Benzyloxycarbonyl)-5-oxo-4-oxazolidineacetic acid

CAS No.: 23632-66-8

Cat. No.: VC20852321

Molecular Formula: C13H13NO6

Molecular Weight: 279.24 g/mol

* For research use only. Not for human or veterinary use.

(S)-(+)-3-(Benzyloxycarbonyl)-5-oxo-4-oxazolidineacetic acid - 23632-66-8

Specification

CAS No. 23632-66-8
Molecular Formula C13H13NO6
Molecular Weight 279.24 g/mol
IUPAC Name 2-[(4S)-5-oxo-3-phenylmethoxycarbonyl-1,3-oxazolidin-4-yl]acetic acid
Standard InChI InChI=1S/C13H13NO6/c15-11(16)6-10-12(17)20-8-14(10)13(18)19-7-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H,15,16)/t10-/m0/s1
Standard InChI Key XGNNOKSIFRVHHA-JTQLQIEISA-N
Isomeric SMILES C1N([C@H](C(=O)O1)CC(=O)O)C(=O)OCC2=CC=CC=C2
SMILES C1N(C(C(=O)O1)CC(=O)O)C(=O)OCC2=CC=CC=C2
Canonical SMILES C1N(C(C(=O)O1)CC(=O)O)C(=O)OCC2=CC=CC=C2

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator